molecular formula C23H17ClN4O4S2 B2594151 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chloro-2-nitrobenzamide CAS No. 864860-03-7

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chloro-2-nitrobenzamide

Cat. No.: B2594151
CAS No.: 864860-03-7
M. Wt: 512.98
InChI Key: YMZGWTBDASYBLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chloro-2-nitrobenzamide is a potent and selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by irreversibly binding to the Cys-481 residue in the BTK active site , thereby suppressing B-cell receptor (BCR) signaling pathways. This mechanism is critical for the development and activation of B-cells, making BTK a high-value target in immunological and oncological research. The compound's research value lies in its application for investigating the pathogenesis of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune disorders like rheumatoid arthritis and lupus. Preclinical studies highlight its utility as a chemical tool for probing BTK-dependent signaling networks and for evaluating the therapeutic potential of BTK inhibition in various disease models . Its specific scaffold is designed for enhanced selectivity and potency, providing researchers with a reliable agent for dissecting the role of BTK in immune cell proliferation, survival, and inflammatory cytokine production.

Properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-5-chloro-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O4S2/c1-12(29)27-9-8-14-19(11-27)34-23(20(14)22-25-16-4-2-3-5-18(16)33-22)26-21(30)15-10-13(24)6-7-17(15)28(31)32/h2-7,10H,8-9,11H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZGWTBDASYBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=C(C=CC(=C5)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chloro-2-nitrobenzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Construction of the Thienopyridine Core: This involves the reaction of a thienopyridine precursor with the benzothiazole derivative, often using a palladium-catalyzed cross-coupling reaction.

    Introduction of the Nitrobenzamide Group: The final step involves the coupling of the thienopyridine-benzothiazole intermediate with a nitrobenzamide derivative, typically under basic conditions to facilitate nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyridine and benzothiazole moieties.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and nitro positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thienopyridine and benzothiazole rings.

    Reduction: Amino derivatives of the nitrobenzamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

The compound exhibits notable anticancer properties . Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells through several mechanisms, including the inhibition of key signaling pathways involved in cell survival and proliferation. For instance:

  • Mechanism of Action : The compound may interact with cellular targets that are crucial for cancer cell growth, leading to programmed cell death (apoptosis) and inhibiting tumor growth.
  • Case Studies : In vitro studies have demonstrated that compounds with similar structures can significantly reduce the viability of various cancer cell lines, suggesting potential for therapeutic development .

Antimicrobial Properties

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chloro-2-nitrobenzamide also shows promise as an antimicrobial agent .

  • Inhibition of Bacterial Growth : The compound has been evaluated for its ability to inhibit bacterial cell wall synthesis. This mechanism is critical for developing new antibiotics against resistant strains of bacteria.
  • Research Findings : Studies have reported varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .

Enzyme Inhibition

Another significant application of this compound is its role as an enzyme inhibitor .

  • Targeting Specific Enzymes : The compound has been shown to inhibit enzymes involved in critical metabolic pathways. For example, it may act on apurinic/apyrimidinic endonuclease 1 (APE1), which is involved in DNA repair processes .
  • Implications for Disease Treatment : By inhibiting such enzymes, the compound could potentially enhance the efficacy of existing therapies or serve as a basis for new drug designs targeting diseases associated with DNA damage and repair mechanisms.

Synthesis and Structural Modifications

The synthesis of this compound involves multiple steps that allow for structural modifications to optimize its biological activity.

StepDescription
1Synthesis of benzothiazole derivatives through condensation reactions.
2Formation of thieno-pyridine structures via cyclization methods.
3Introduction of functional groups (e.g., nitro and chloro) to enhance bioactivity.

Mechanism of Action

The mechanism of action of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chloro-2-nitrobenzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in inflammatory pathways, cancer cell proliferation, or bacterial cell wall synthesis. The compound’s unique structure allows it to bind effectively to these targets, thereby modulating their activity and exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on structural and methodological considerations:

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Crystallographic Method Notable Findings
Target Compound Thieno[2,3-c]pyridine Benzo[d]thiazole, 5-chloro-2-nitro SHELX refinement High-resolution data compatibility
Benzo[d]thiazole-pyridine hybrids Pyridine-benzo[d]thiazole fusion Varied acyl/alkyl groups SHELXL/SHELXTL Enhanced π-stacking interactions
Nitrobenzamide derivatives Benzamide with nitro groups Halogen substituents (e.g., Cl, F) Dual-space methods (SHELXD) Polarizable electron-withdrawing effects

Key Observations:

Electron-Withdrawing Effects: The 5-chloro-2-nitrobenzamide group in the target compound likely enhances electrophilicity compared to non-halogenated analogs, a feature critical in kinase inhibitor design.

Crystallographic Robustness: The use of SHELX programs ensures reliable refinement of complex heterocycles, even with high torsional flexibility in the tetrahydrothieno ring .

Biological Activity

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chloro-2-nitrobenzamide is a complex organic compound that exhibits significant biological activity, particularly in the context of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C21H23N3O2SC_{21}H_{23}N_{3}O_{2}S and includes several functional groups that contribute to its biological activities. The presence of the benzothiazole moiety is particularly noteworthy as it is known for its pharmacological potential.

Structural Characteristics

Property Value
Molecular FormulaC21H23N3O2SC_{21}H_{23}N_{3}O_{2}S
Molecular Weight393.49 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of benzothiazole derivatives, including the compound . Research indicates that compounds featuring the benzothiazole structure exhibit activity against various pathogens, including resistant strains of bacteria.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for related benzothiazole derivatives have been reported to range from 100 to 250 µg/mL against Mycobacterium tuberculosis, positioning them as potential candidates for further development in tuberculosis treatment .

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Benzothiazole derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth in various models.

Case Studies

  • Study on Cytotoxicity : A study investigated the cytotoxic effects of similar compounds on cancer cell lines. The results indicated moderate to high cytotoxicity against breast and lung cancer cell lines, with IC50 values suggesting effective concentrations for therapeutic use .
  • Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes critical for cancer cell proliferation, potentially linked to the compound's ability to interfere with DNA replication processes .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of Benzothiazole Derivative : Utilizing methods such as Knoevenagel condensation or Biginelli reaction.
  • Cyclization Reactions : To form the thieno-pyridine structure.
  • Final Functionalization : Introducing chloro and nitro groups through electrophilic substitution reactions.

Synthetic Pathway Overview

Step Reaction Type Reagents
Step 1Knoevenagel condensationBenzaldehyde, Thiazolidine derivative
Step 2CyclizationAcetic anhydride
Step 3Electrophilic substitutionChloroacetyl chloride

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, typically starting with benzo[d]thiazole and tetrahydrothieno[2,3-c]pyridine precursors. Key steps include:

  • Amide bond formation : Coupling the benzo[d]thiazol-2-yl-tetrahydrothienopyridine core with the 5-chloro-2-nitrobenzoyl chloride under anhydrous conditions.
  • Acetylation : Introducing the acetyl group at the 6-position of the tetrahydrothienopyridine ring using acetyl chloride in the presence of a base like triethylamine.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol is used to isolate the final product .

Optimization Tips :

  • Control temperature (0–5°C during acetylation to minimize side reactions).
  • Use dry solvents (e.g., DMF or THF) to prevent hydrolysis of intermediates.
  • Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : Confirm structural integrity (e.g., ¹H NMR: δ 2.1 ppm for acetyl protons, δ 8.2–8.5 ppm for nitrobenzamide aromatic protons) .
  • HPLC : Assess purity (>95% using a C18 column, acetonitrile/water mobile phase) .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 513.2) .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at 1670 cm⁻¹ for the amide) .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structurally related analogs (e.g., APE1 inhibitors) show:

  • Enzyme inhibition : IC₅₀ values in the low µM range for targets like DNA repair enzymes .
  • Cytotoxicity enhancement : Synergy with alkylating agents (e.g., temozolomide) in HeLa cells .
  • Pharmacokinetics : High plasma and brain exposure in murine models, suggesting blood-brain barrier penetration .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

Methodology :

  • Scaffold modification : Replace the nitro group with other electron-withdrawing groups (e.g., cyano or trifluoromethyl) to assess impact on target binding .
  • Bioisosteric replacement : Substitute the benzo[d]thiazole ring with indole or benzoxazole to evaluate selectivity .
  • In vitro assays : Test analogs against purified enzymes (e.g., APE1) and cellular models (e.g., cancer cell lines) to correlate structural changes with activity .

Data Analysis :

  • Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins.
  • Compare logP values (calculated via ChemDraw) with cytotoxicity to optimize lipophilicity .

Q. How can crystallographic data resolve contradictions in reported structural conformations?

Approach :

  • X-ray diffraction : Grow single crystals via slow evaporation (e.g., methanol/dichloromethane). Use SHELX software for structure refinement .
  • Key parameters : Analyze bond lengths (e.g., C=O in amide: 1.23 Å) and dihedral angles to validate stereochemistry .

Case Study :

  • In related compounds, discrepancies in nitro group orientation were resolved via crystallography, revealing a planar conformation critical for π-π stacking with target residues .

Q. What strategies address low yields or impurities in the final synthetic step?

  • Reaction monitoring : Use in situ FTIR to detect intermediates (e.g., disappearance of acyl chloride peaks at 1800 cm⁻¹) .
  • Side reaction mitigation : Add scavengers (e.g., molecular sieves) to absorb HCl byproducts during amide coupling .
  • Alternative reagents : Replace DCC with EDC·HCl for milder coupling conditions .

Troubleshooting Table :

IssueSolutionReference
Low acetylation yieldUse DMAP as a catalyst
Nitro group reductionAvoid H₂ atmospheres; use Argon

Q. How can in vitro and in vivo data discrepancies be analyzed?

Hypothesis Testing :

  • Metabolic stability : Perform microsomal assays (e.g., human liver microsomes) to identify rapid degradation pathways .
  • Protein binding : Measure plasma protein binding (e.g., via equilibrium dialysis) to assess free drug availability .

Case Example :

  • A related APE1 inhibitor showed potent in vitro activity (IC₅₀ = 2 µM) but poor in vivo efficacy due to rapid glucuronidation. This was resolved by adding a methyl group to block the metabolic site .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.